

Spectroscopic Profile of 2-Benzyl-1,3-propanediol: A Technical Guide

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Compound of Interest

Compound Name: 2-Benzyl-1,3-propanediol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Benzyl-1,3-propanediol** (also known as 2-O-Benzylglycerol), a versatile intermediate in organic synthesis. The document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is critical for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2-Benzyl-1,3-propanediol**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.35	m	5H	C_6H_5-
~4.60	s	2H	$-\text{OCH}_2\text{Ph}$
~3.80	m	1H	$-\text{CH}(\text{CH}_2\text{OH})_2$
~3.65	m	4H	$-\text{CH}_2\text{OH}$
~2.50	br s	2H	$-\text{OH}$

Note: Data is based on typical chemical shifts for similar structures and may vary slightly based on solvent and experimental conditions.

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~138	Quaternary aromatic C
~128.5	Aromatic CH
~127.8	Aromatic CH
~127.6	Aromatic CH
~80	-OCH-
~73	-OCH ₂ Ph
~63	-CH ₂ OH

Note: Predicted chemical shifts based on analogous structures. Actual values may differ.

Table 3: IR Spectroscopic Data

Wavenumber (cm^{-1})	Intensity	Functional Group Assignment
3350 (broad)	Strong	O-H stretch (alcohol)
3030	Medium	C-H stretch (aromatic)
2930, 2870	Medium	C-H stretch (aliphatic)
1495, 1455	Medium	C=C stretch (aromatic ring)
1100	Strong	C-O stretch (ether and alcohol)
740, 700	Strong	C-H bend (aromatic, monosubstituted)

Note: Characteristic absorption peaks for the functional groups present in the molecule.

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Proposed Fragment
182	Low	$[M]^+$ (Molecular Ion)
107	Moderate	$[C_7H_7O]^+$
91	High	$[C_7H_7]^+$ (Tropylium ion)
77	Moderate	$[C_6H_5]^+$

Note: Fragmentation pattern is predicted based on the structure and common fragmentation pathways of benzyl ethers and alcohols.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain 1H and ^{13}C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

- Weigh approximately 10-20 mg of **2-Benzylxy-1,3-propanediol**.
- Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, $CDCl_3$, or Dimethyl sulfoxide-d₆, $DMSO-d_6$).
- Transfer the solution to a 5 mm NMR tube.

1H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
- Solvent: $CDCl_3$
- Temperature: 298 K

- Number of Scans: 16-32
- Relaxation Delay: 1-2 seconds
- Spectral Width: -2 to 12 ppm

¹³C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
- Solvent: CDCl₃
- Temperature: 298 K
- Number of Scans: 1024 or more, depending on sample concentration.
- Relaxation Delay: 2-5 seconds
- Spectral Width: 0 to 200 ppm

Data Processing:

- Apply Fourier transformation to the acquired free induction decay (FID).
- Phase correct the spectrum.
- Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
- Integrate the peaks in the ¹H NMR spectrum.
- Assign the peaks based on chemical shifts, multiplicities, and integration values.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small drop of liquid **2-Benzyl-1,3-propanediol** (if melted) or a small amount of the solid directly onto the ATR crystal.

Data Acquisition:

- Collect a background spectrum of the empty, clean ATR crystal.
- Acquire the sample spectrum over a range of 4000-400 cm^{-1} .
- Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing:

- The instrument software automatically ratios the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
- Identify and label the major absorption peaks.
- Assign the peaks to specific functional groups using correlation tables.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Sample Preparation:

- Prepare a dilute solution of **2-Benzyl-1,3-propanediol** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

GC-MS Parameters:

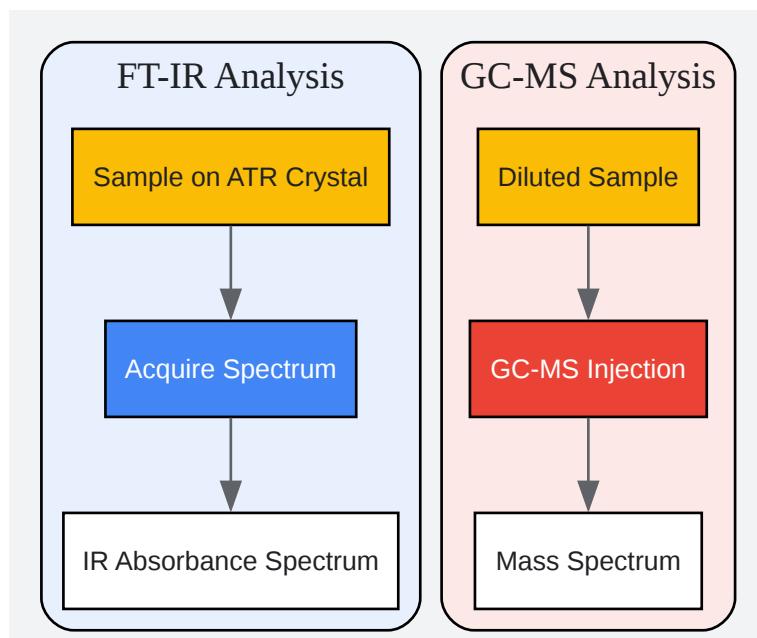
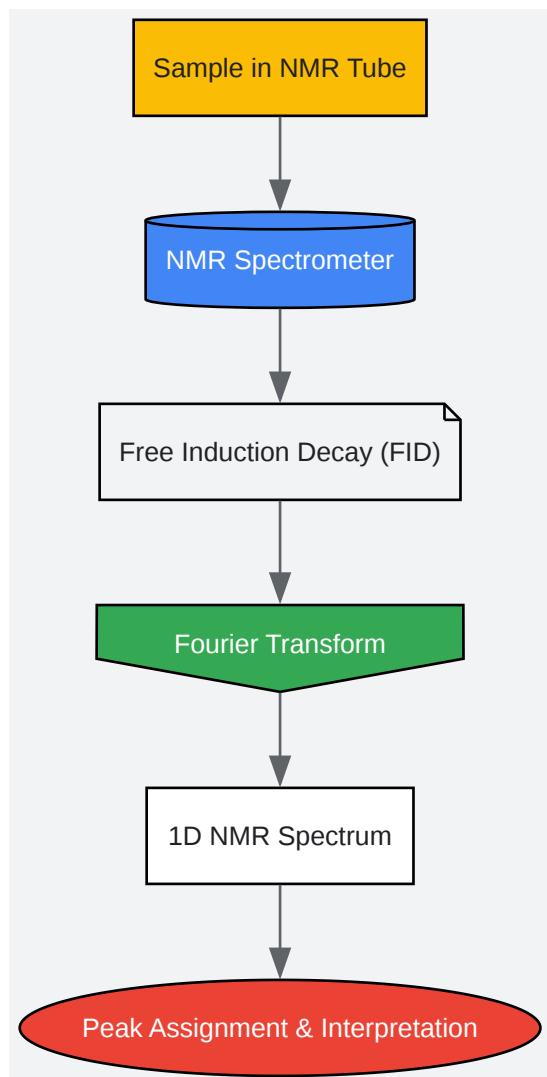
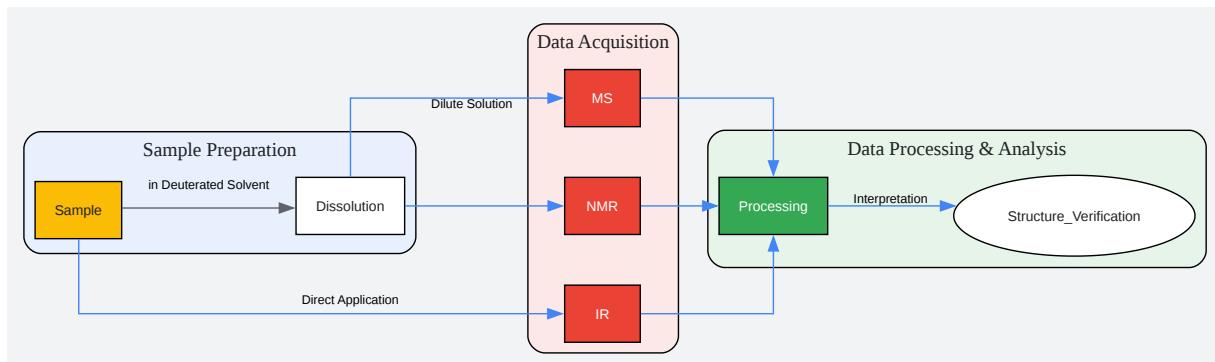
- Injection Volume: 1 μ L
- Injector Temperature: 250 °C
- Carrier Gas: Helium
- Column: A non-polar capillary column (e.g., DB-5ms).
- Oven Temperature Program: Start at a low temperature (e.g., 100 °C), then ramp to a high temperature (e.g., 280 °C) to ensure elution of the compound.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan from m/z 40 to 400.

Data Processing:

- Identify the peak corresponding to **2-Benzylxy-1,3-propanediol** in the total ion chromatogram (TIC).
- Extract the mass spectrum for this peak.
- Identify the molecular ion peak $[M]^+$.
- Analyze the fragmentation pattern and assign major peaks to plausible fragment ions.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of **2-Benzylxy-1,3-propanediol**.



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